13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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Overview
Description
13,13-Dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Nitration: The introduction of the nitro group can be achieved through nitration reactions using reagents like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Methylation: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at various positions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid for nitration.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, compounds with benzoxazine structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, derivatives of benzoxazine compounds are explored for their pharmacological properties, including potential anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, benzoxazine compounds are used in the production of advanced polymers and resins due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A simpler structure without the nitro and dimethyl groups.
Benzoxazinone: Contains a carbonyl group instead of the nitro group.
Benzoxazole: Similar structure but with a different heterocyclic ring.
Uniqueness
13,13-Dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
13,13-dimethyl-10-nitro-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine |
InChI |
InChI=1S/C17H16N2O4/c1-17(2)13-5-3-4-6-14(13)18-10-22-15-8-7-11(19(20)21)9-12(15)16(18)23-17/h3-9,16H,10H2,1-2H3 |
InChI Key |
DCSFIIWJFRXDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3COC4=C(C3O1)C=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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